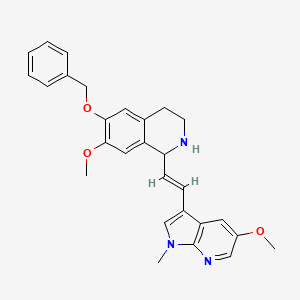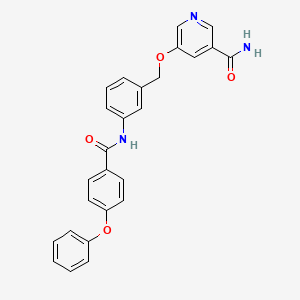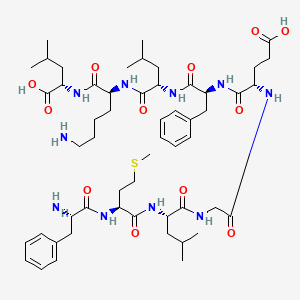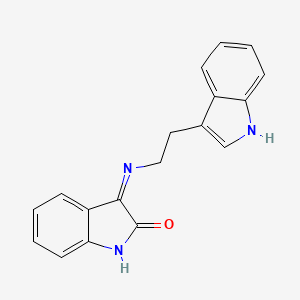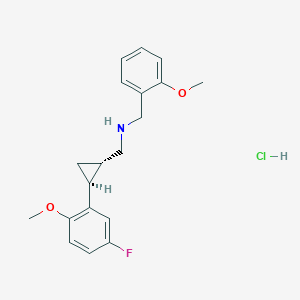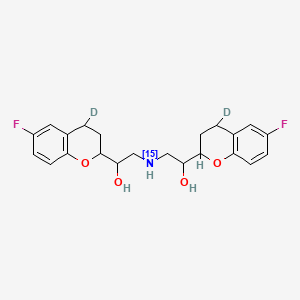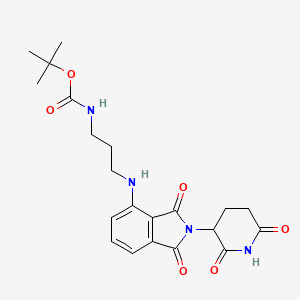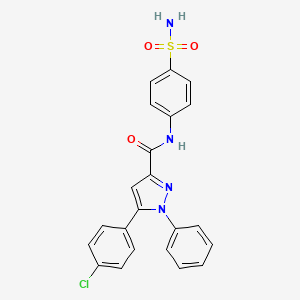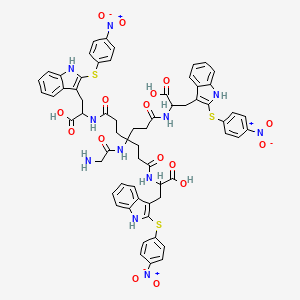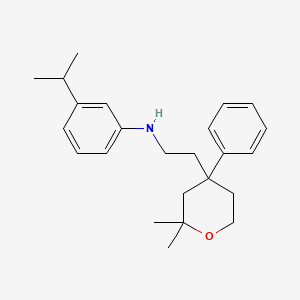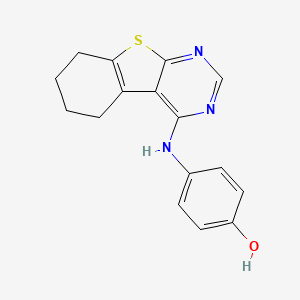
HIV-1 protease-IN-12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HIV-1 protease-IN-12 is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme crucial for the maturation and replication of the virus. By inhibiting this enzyme, this compound prevents the virus from processing its polyprotein precursors into functional proteins, thereby halting the production of infectious viral particles. This compound is part of a broader class of antiretroviral drugs designed to combat HIV/AIDS.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 protease-IN-12 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. Common reagents used in the synthesis include isobutylamine, aryl sulfonyl chloride, and various catalysts and solvents such as acetonitrile, tetrahydrofuran, and dichloromethane. The reaction conditions often involve controlled temperatures and specific pH levels to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis processes while ensuring consistency, purity, and safety. This typically includes the use of large-scale reactors, continuous flow systems, and rigorous quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions: HIV-1 protease-IN-12 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy and stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of palladium on carbon (Pd/C) are used.
Substitution: Reagents like aryl sulfonyl chloride and bases such as diisopropylethylamine are employed under controlled temperatures.
Major Products: The major products formed from these reactions include various derivatives of this compound, which are evaluated for their inhibitory activity against the HIV-1 protease enzyme.
Scientific Research Applications
HIV-1 protease-IN-12 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding the life cycle of HIV and the role of protease in viral replication.
Medicine: Integral in the development of antiretroviral therapies for treating HIV/AIDS.
Industry: Employed in the production of diagnostic tools and research reagents for studying HIV
Mechanism of Action
HIV-1 protease-IN-12 exerts its effects by binding to the active site of the HIV-1 protease enzyme, thereby preventing the cleavage of the viral polyprotein precursors. This inhibition disrupts the maturation process of the virus, leading to the production of non-infectious viral particles. The molecular targets include the aspartic acid residues in the active site of the protease, and the pathway involves the formation of a stable enzyme-inhibitor complex .
Comparison with Similar Compounds
- Darunavir
- Atazanavir
- Lopinavir
- Ritonavir
Comparison: HIV-1 protease-IN-12 is unique in its ability to inhibit drug-resistant variants of HIV-1 protease, which makes it a valuable addition to the existing arsenal of antiretroviral drugs. Compared to other inhibitors like darunavir and atazanavir, this compound exhibits a higher binding affinity and greater efficacy against resistant strains .
Properties
Molecular Formula |
C25H35N3O5S |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
(3S)-N-[(2S,3R)-3-hydroxy-4-[(4-hydroxyphenyl)sulfonyl-(2-methylpropyl)amino]-1-phenylbutan-2-yl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C25H35N3O5S/c1-18(2)16-28(34(32,33)22-10-8-21(29)9-11-22)17-24(30)23(14-19-6-4-3-5-7-19)27-25(31)20-12-13-26-15-20/h3-11,18,20,23-24,26,29-30H,12-17H2,1-2H3,(H,27,31)/t20-,23-,24+/m0/s1 |
InChI Key |
IBZXXQSXINCLJJ-NKKJXINNSA-N |
Isomeric SMILES |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@H]2CCNC2)O)S(=O)(=O)C3=CC=C(C=C3)O |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C2CCNC2)O)S(=O)(=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


